molecular formula C13H10Cl2N2O2S B15035503 (1Z)-2-(2,4-dichlorophenyl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide

(1Z)-2-(2,4-dichlorophenyl)-N'-[(thiophen-2-ylcarbonyl)oxy]ethanimidamide

Cat. No.: B15035503
M. Wt: 329.2 g/mol
InChI Key: XCVDOOVGNXIUAH-UHFFFAOYSA-N
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Description

(Z)-[1-Amino-2-(2,4-dichlorophenyl)ethylidene]amino thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics

Preparation Methods

The synthesis of (Z)-[1-Amino-2-(2,4-dichlorophenyl)ethylidene]amino thiophene-2-carboxylate involves several steps. One common method includes the condensation reaction between an α-methylene carbonyl compound, sulfur, and an α-cyano ester, which forms aminothiophene derivatives . The reaction conditions typically involve the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(Z)-[1-Amino-2-(2,4-dichlorophenyl)ethylidene]amino thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the amino or carboxylate groups under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(Z)-[1-Amino-2-(2,4-dichlorophenyl)ethylidene]amino thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-[1-Amino-2-(2,4-dichlorophenyl)ethylidene]amino thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(Z)-[1-Amino-2-(2,4-dichlorophenyl)ethylidene]amino thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of (Z)-[1-Amino-2-(2,4-dichlorophenyl)ethylidene]amino thiophene-2-carboxylate lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H10Cl2N2O2S

Molecular Weight

329.2 g/mol

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] thiophene-2-carboxylate

InChI

InChI=1S/C13H10Cl2N2O2S/c14-9-4-3-8(10(15)7-9)6-12(16)17-19-13(18)11-2-1-5-20-11/h1-5,7H,6H2,(H2,16,17)

InChI Key

XCVDOOVGNXIUAH-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N

Canonical SMILES

C1=CSC(=C1)C(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N

Origin of Product

United States

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